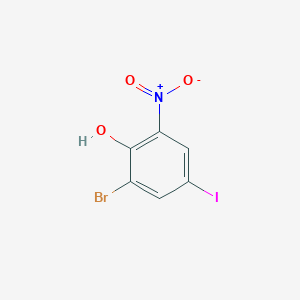

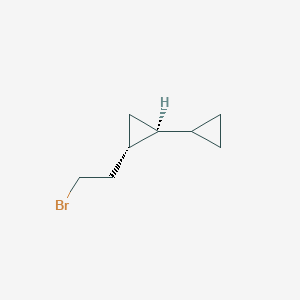

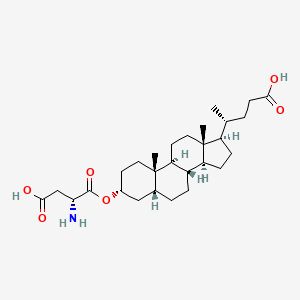

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

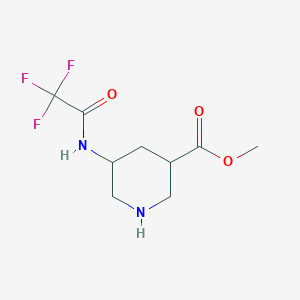

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane, commonly known as BCPC, is a cyclopropane derivative that has been widely used in scientific research. It is a chiral compound with two stereoisomers, (1S,2S) and (1R,2R), which exhibit different biological activities. In

Aplicaciones Científicas De Investigación

1. Synthesis and Transformations

Convenient Access to Derivatives : The compound 1-Bromo-1-cyclopropylcyclopropane, a related derivative, has been used as a starting material in the synthesis of various 1-substituted bicyclopropyl derivatives. These derivatives are formed through bromine/lithium exchange and subsequent trapping with electrophiles. This process has yielded products like 1-aryl-1,1'-bicyclopropyl compounds through Suzuki cross-couplings (Meijere et al., 2010).

Development of Chiral Cyclopropane Units : The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, using chiral cyclopropane intermediates, demonstrates another application. This involves the reaction of (R)-epichlorohydrin with phenylsulfonylacetonitrile and subsequent transformations to achieve the chiral cyclopropane units (Kazuta et al., 2002).

Ring Enlargement Reactions : Aryl-substituted methylenecyclopropanes, similar to the compound , can be converted into cyclobutenes under palladium catalysis. This transformation suggests potential applications in ring enlargement reactions and the study of reaction mechanisms (Shi et al., 2006).

2. Chemical Rearrangements

Facile Rearrangement Studies : The study of rearrangements in compounds like (bromomethylene)cyclopropane, which are structurally related, has led to the formation of different products like 1-vinylcyclopropanecarboxylic acid derivatives. Such studies are crucial for understanding chemical behavior under different conditions (Donskaya & Lukovskii, 1991).

Tricyclo[2.1.0.01,3]pentane Formation : Research has explored the reaction of bromo- and chloromethylbicyclo[1.1.0]butane with methyllithium, leading to the formation of tricyclo[2.1.0.01,3]pentane as an intermediate. This has implications for understanding the behavior of cyclopropane derivatives in complex chemical reactions (Wiberg et al., 1993).

Propiedades

IUPAC Name |

(1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLRGZIBVFJYMW-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2C[C@H]2CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)